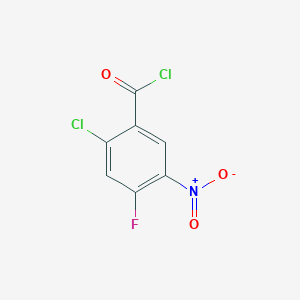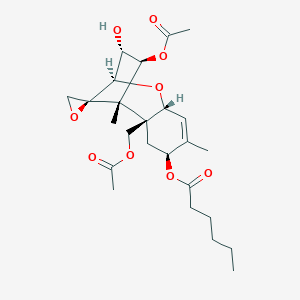
8-Hexanoylneosolaniol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hexanoylneosolaniol belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
Applications De Recherche Scientifique
Identification and Isolation in Fusarium Species
8-Hexanoylneosolaniol, a type of trichothecene, was identified and isolated from corn grits cultured with Fusarium sporotrichioides. Advanced spectroscopic techniques like GC-MS, NMR, and X-ray crystallography were used for its structural elucidation. This study highlighted the diversity of trichothecenes produced by Fusarium species and their cytotoxicity in baby hamster kidney cells (Bekele et al., 1991).
Investigation in Anticancer Research
While not directly involving this compound, related compounds such as 1,8-Cineole, derived from plant extracts, have shown significant anticancer activity. Studies have investigated these compounds' mechanisms of action, including apoptosis induction and cell cycle arrest, which might offer insights into the potential therapeutic applications of structurally similar compounds like this compound (Sampath et al., 2018).
Protective Measures Against Chemical Irritants
In studies examining skin protection against chemical irritants like n-hexane, gels and barrier creams have been evaluated for their efficacy. Although not directly testing this compound, these studies provide a context for understanding how compounds can mitigate the effects of chemical exposure, which could be relevant for handling and application of various chemical compounds, including this compound (Mahmoud & Lachapelle, 1985).
Application in Sustainability and Environmental Research
Research on sustainability metrics, such as the catalytic production of higher alcohols from ethanol, provides a framework for understanding the environmental impact and efficiency of chemical processes. This research can be applied to understand the broader implications of producing and utilizing compounds like this compound in various industrial processes (Patel et al., 2015).
Propriétés
Numéro CAS |
118143-01-4 |
|---|---|
Formule moléculaire |
C25H36O9 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] hexanoate |
InChI |
InChI=1S/C25H36O9/c1-6-7-8-9-19(28)33-17-11-24(12-30-15(3)26)18(10-14(17)2)34-22-20(29)21(32-16(4)27)23(24,5)25(22)13-31-25/h10,17-18,20-22,29H,6-9,11-13H2,1-5H3/t17-,18+,20+,21+,22+,23+,24+,25?/m0/s1 |
Clé InChI |
NTQOBLPQKXJXCZ-BFAIXHJHSA-N |
SMILES isomérique |
CCCCCC(=O)O[C@H]1C[C@]2([C@@H](C=C1C)O[C@@H]3[C@@H]([C@H]([C@]2([C@]34CO4)C)OC(=O)C)O)COC(=O)C |
SMILES |
CCCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C |
SMILES canonique |
CCCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C |
Synonymes |
8-hexanoylneosolaniol 8-n-hexanoylneosolaniol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


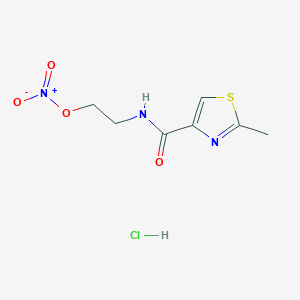
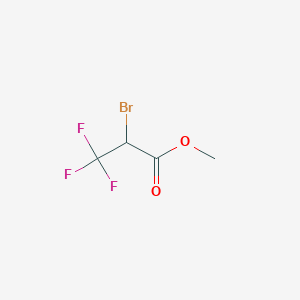
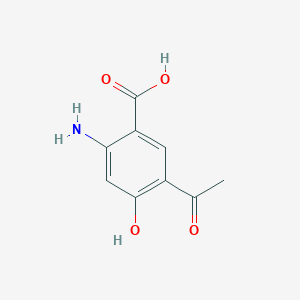
![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)


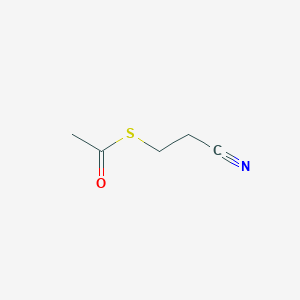
![(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B40628.png)


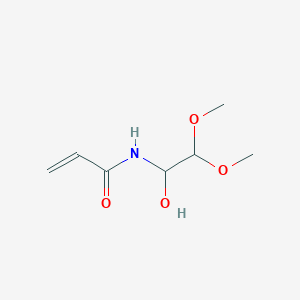
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

